molecular formula C9H8ClN3O B2867807 1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 42097-63-2

1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B2867807
CAS No.: 42097-63-2
M. Wt: 209.63
InChI Key: UIORRJDOYYYEAF-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: Research into its potential therapeutic effects, such as antifungal, antibacterial, or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one: Similar structure but lacks the methyl group.

    1-(4-Methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one: Similar structure but lacks the chloro group.

    1-Phenyl-2,3-dihydro-1H-1,2,4-triazol-3-one: Lacks both the chloro and methyl groups.

Uniqueness: The presence of both the chloro and methyl groups on the phenyl ring of 1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, potentially leading to unique properties and applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-6-4-7(10)2-3-8(6)13-5-11-9(14)12-13/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIORRJDOYYYEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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